ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate
Description
Ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a heterocyclic compound featuring a thiazolo[5,4-c]pyridine core substituted with a 7-ethoxybenzofuran-2-carboxamido group and an ethyl carboxylate moiety. This structure combines fused bicyclic systems (thiazole and pyridine) with aromatic and ester functionalities, making it a candidate for pharmaceutical applications, particularly in targeted protein degradation or enzyme inhibition. Purity validation typically employs LC-MS and NMR, ensuring ≥95% purity for biological studies .
Properties
IUPAC Name |
ethyl 2-[(7-ethoxy-1-benzofuran-2-carbonyl)amino]-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-3-26-14-7-5-6-12-10-15(28-17(12)14)18(24)22-19-21-13-8-9-23(11-16(13)29-19)20(25)27-4-2/h5-7,10H,3-4,8-9,11H2,1-2H3,(H,21,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCLKYQRFNCXFBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C(=O)NC3=NC4=C(S3)CN(CC4)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Synthesis and Characterization
The compound is synthesized through a multi-step process involving the formation of thiazolo[5,4-c]pyridine derivatives. The synthesis typically includes:
- Formation of the Thiazole Ring : This involves the reaction of appropriate thioketones with α-bromo esters.
- Amidation : The introduction of the carboxamide group using amines like 7-ethoxybenzofuran-2-carboxylic acid.
- Esterification : The final product is obtained by esterifying the carboxylic acid group with ethanol.
The characterization of the compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of similar compounds within the thiazolo[5,4-c]pyridine class. For instance:
- Study Findings : A study on related thiazolo derivatives demonstrated significant antibacterial activity against various strains including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa . Compounds with structural similarities to ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine exhibited Minimum Inhibitory Concentrations (MICs) in the range of 8-64 µg/mL against these pathogens.
Antifungal Activity
The compound's antifungal potential has also been investigated:
- In Vitro Studies : Similar compounds have shown efficacy against fungi such as Candida albicans and Aspergillus flavus. The antifungal activity was measured using agar diffusion methods and showed inhibition zones ranging from 10 to 25 mm depending on concentration .
The biological activity of ethyl 2-(7-ethoxybenzofuran-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine is thought to involve:
- Inhibition of Enzymatic Pathways : Compounds in this class may inhibit key enzymes involved in bacterial cell wall synthesis or fungal ergosterol biosynthesis.
- Disruption of Membrane Integrity : The lipophilic nature of the compound allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
Case Studies
- Case Study on Antibacterial Efficacy :
- Fungal Infections Treatment :
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Comparable Compounds
Key Observations:
Core Heterocycle Variations: The thiazolo[5,4-c]pyridine core in the target compound is structurally distinct from thieno[3,2-c]pyridine (e.g., clopidogrel intermediates) . The sulfur-containing thiazole ring may enhance hydrogen-bonding capacity compared to thiophene-based analogs. Ethyl carboxylate vs. tert-butyl carboxylate: The tert-butyl group in analogs like compound 19 improves solubility in organic solvents and stability during synthesis, whereas the ethyl ester in the target compound may offer metabolic lability for prodrug strategies .
PROTAC derivatives (e.g., NGV2) incorporate polyethylene glycol (PEG) linkers to connect target-binding and E3 ligase-recruiting moieties, highlighting the versatility of the thiazolo[5,4-c]pyridine scaffold in modular drug design .
Synthetic Methodologies: Coupling reactions using HATU/HCTU with DIPEA are standard for introducing carboxamido substituents .
Research Findings and Analytical Data
Spectroscopic Characterization
- NMR and HRMS : Analogs like compound 20 and NGV2 exhibit characteristic 13C NMR peaks for carbonyl groups (δ 168–172 ppm) and aromatic carbons (δ 110–160 ppm) . HRMS data for NGV2 (C42H51N7O8S) shows a mass accuracy of Δ = -0.49 ppm, confirming structural integrity .
- Purity : LC-MS and NMR validate ≥95% purity for thiazolo[5,4-c]pyridine derivatives, ensuring reliability in biological assays .
Pharmacological Relevance
- PROTACs leveraging the thiazolo[5,4-c]pyridine core (e.g., NGV2 and NGF6) demonstrate efficacy in degrading oxysterol-binding proteins, with IC50 values in the nanomolar range .
Preparation Methods
Retrosynthetic Analysis and Key Intermediates
The target compound can be dissected into three primary components:
- 7-Ethoxybenzofuran-2-carboxylic acid (benzofuran moiety)
- 6,7-Dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate (thiazolo-pyridine core)
- Amide linkage between the two subunits
Synthesis of 7-Ethoxybenzofuran-2-Carboxylic Acid
The benzofuran subunit is synthesized via cyclization of 2-hydroxy-5-ethoxybenzoic acid derivatives. A representative protocol involves:
- Ethylation : Reaction of 2-hydroxybenzofuran-5-carboxylic acid with ethyl bromide in the presence of K₂CO₃ in DMF at 80°C for 12 hours.
- Cyclization : Acid-catalyzed cyclization using H₂SO₄ or PPA (polyphosphoric acid) to form the benzofuran ring.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| Ethylation | K₂CO₃, DMF, 80°C | 85% | 95% |
| Cyclization | H₂SO₄, 120°C | 78% | 97% |
Synthesis of Ethyl 2-Amino-6,7-Dihydrothiazolo[5,4-c]Pyridine-5(4H)-Carboxylate
The thiazolo[5,4-c]pyridine core is constructed via cyclocondensation and functional group manipulation:
Cyclocondensation of 4-Aminopyridine Derivatives
- Intermediate : Ethyl 2-cyano-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate is synthesized by reacting 4-aminopyridine-3-thiol with ethyl 2-chloroacetoacetate in ethanol under reflux.
- Amination : The nitrile group is hydrolyzed to an amine using LiOH/H₂O₂, followed by Boc protection and deprotection to yield the free amine.
Key Data :
| Step | Reagents/Conditions | Yield | Characterization |
|---|---|---|---|
| Cyclocondensation | Ethanol, reflux, 8h | 72% | ¹H NMR, IR |
| Hydrolysis | LiOH, H₂O₂, 50°C | 89% | LCMS |
Amide Coupling and Final Assembly
Activation of 7-Ethoxybenzofuran-2-Carboxylic Acid
The carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane at 0–5°C.
Coupling with Thiazolo-Pyridine Amine
The acid chloride reacts with ethyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate in the presence of Et₃N as a base:
- Conditions : CH₂Cl₂, 0°C → rt, 12h.
- Workup : The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane 1:3).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68% | |
| Purity (HPLC) | >99% | |
| Melting Point | 198–200°C |
Optimization and Challenges
Solvent and Catalytic Systems
Analytical Characterization
Spectroscopic Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
